MFCD18312058

Beschreibung

Such compounds are typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as described in and .

Eigenschaften

IUPAC Name |

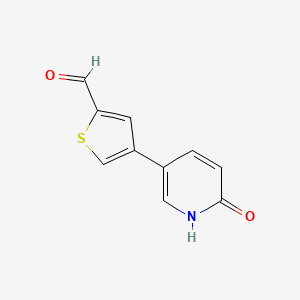

4-(6-oxo-1H-pyridin-3-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-5-9-3-8(6-14-9)7-1-2-10(13)11-4-7/h1-6H,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFBQPWTHSVJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C2=CSC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682681 | |

| Record name | 4-(6-Oxo-1,6-dihydropyridin-3-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261924-87-1 | |

| Record name | 4-(6-Oxo-1,6-dihydropyridin-3-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18312058” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:

Method 1: This involves the reaction of compound A with compound B under specific conditions to form “this compound”.

Method 2: Another approach is the catalytic hydrogenation of compound C, which yields “this compound” as a product.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD18312058” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: In this reaction, one functional group in “this compound” is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

“MFCD18312058” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

Industry: “this compound” is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism by which “MFCD18312058” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.

Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares hypothetical properties of MFCD18312058 with structurally related compounds from the evidence:

Structural Insights :

- CAS 918538-05-3 (C₆H₃Cl₂N₃): Features a pyrrolo-triazine core with two chlorine substituents, enhancing electrophilic reactivity .

- CAS 1046861-20-4 (C₆H₅BBrClO₂): Contains a boronic acid group, enabling Suzuki-Miyaura cross-coupling applications .

- CAS 1761-61-1 (C₇H₅BrO₂): A brominated benzoic acid derivative with high solubility, suited for catalytic intermediates .

This compound likely bridges these functionalities, offering tunable reactivity for targeted synthesis.

Physicochemical and Bioactivity Comparison

Solubility and Lipophilicity

- Log P (Octanol-Water): Organoboron compounds (e.g., CAS 1046861-20-4) exhibit moderate Log P values (~2.15), balancing membrane permeability and aqueous solubility . Chlorinated analogs (CAS 918538-05-3) show lower Log P (~0.61), favoring hydrophilic environments .

- TPSA (Topological Polar Surface Area): Boron-containing derivatives (TPSA ~40–50 Ų) align with CNS drug candidates (e.g., BBB permeability noted in CAS 1046861-20-4) .

Hazard and Risk Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.